molecular formula C17H19N3O4S2 B3579642 N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE

N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3579642
M. Wt: 393.5 g/mol
InChI Key: XGPWQNSIWFTVGH-UHFFFAOYSA-N
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Description

N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a thiophene ring, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4-sulfamoylphenyl acetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification through column chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(2-METHOXY-PHENYL)PIPERAZIN-1-YL]PHENYL}CARBAMIC ACID ETHYL ESTER): Similar structure but different functional groups.

    N-(4-{[4-(MORPHOLINE-4-CARBONYL)THIAZOL-2-YL]-2-(PIPERAZIN-1-YL)ACETAMIDE HYDROCHLORIDE: Similar core structure with different substituents.

Uniqueness

N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a thiophene ring, piperazine ring, and sulfonamide group, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-13(21)18-14-4-6-15(7-5-14)26(23,24)20-10-8-19(9-11-20)17(22)16-3-2-12-25-16/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPWQNSIWFTVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE
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N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE
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N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE
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N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE
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N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE
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N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE

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